DL-Histidine-15N

Description

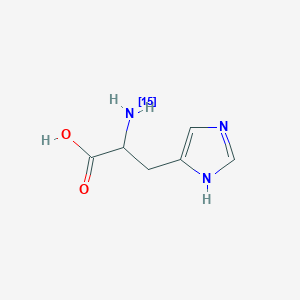

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

156.15 g/mol |

IUPAC Name |

2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i7+1 |

InChI Key |

HNDVDQJCIGZPNO-CDYZYAPPSA-N |

Isomeric SMILES |

C1=C(NC=N1)CC(C(=O)O)[15NH2] |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

DL-Histidine-15N: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DL-Histidine-15N is a stable isotope-labeled form of the amino acid histidine, where one or more nitrogen atoms are replaced with the heavy isotope ¹⁵N. This non-radioactive isotopic labeling makes it an invaluable tool in various scientific disciplines, particularly in structural biology and metabolic research. Its primary application lies in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, where the ¹⁵N nucleus serves as a probe to elucidate molecular structure, dynamics, and metabolic pathways. This guide provides a comprehensive overview of this compound, its properties, and its applications in scientific research.

Core Properties of this compound

The fundamental characteristics of this compound are crucial for its application in experimental settings. The properties can vary slightly depending on the specific labeling pattern (e.g., α-¹⁵N, or uniform labeling).

Physicochemical Data

| Property | Value | Source(s) |

| Chemical Formula | C₆H₉¹⁵N₃O₂ (for triply labeled) | [1] |

| Molecular Weight | ~156.15 g/mol (for α-¹⁵N) | [2] |

| Exact Mass | 155.069477 g/mol (unlabeled) | [3][4] |

| Isotopic Purity | Typically ≥98% | [2] |

| Appearance | Solid | N/A |

| Storage Temperature | Room temperature, away from light and moisture | [2] |

| CAS Number (α-¹⁵N) | 287484-37-1 | [2] |

| CAS Number (Unlabeled DL-Histidine) | 4998-57-6 | [2][3] |

Applications in Research

This compound is a versatile tool for investigating biological systems at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application of ¹⁵N-labeled histidine is in NMR spectroscopy. The ¹⁵N nucleus has a spin of 1/2, making it NMR-active. By incorporating ¹⁵N-histidine into a protein, researchers can:

-

Protein Structure and Dynamics: Perform multidimensional heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC) to study the structure and dynamics of proteins.[5] Each amino acid residue (except proline) in a ¹⁵N-labeled protein will ideally produce a unique peak in the HSQC spectrum, allowing for residue-specific analysis.

-

Tautomeric and Protonation States: Investigate the tautomeric (τ and π) and protonation states of histidine residues within a protein.[6][7] The chemical shift of the ¹⁵N nuclei in the imidazole ring is sensitive to these states, which is critical for understanding enzyme mechanisms and protein stability.[6][7]

-

Protein-Ligand Interactions: Monitor changes in the chemical environment of specific histidine residues upon the binding of ligands, drugs, or other macromolecules.

Mass Spectrometry (MS)

In proteomics and metabolomics, this compound serves as an internal standard for the accurate quantification of histidine and histidine-containing peptides or proteins.[1][8] The mass shift introduced by the ¹⁵N isotope allows for the differentiation and relative or absolute quantification of the labeled and unlabeled species. This is particularly useful in metabolic flux analysis and for tracking the fate of histidine in biological systems.[1][8]

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general framework for the use of this compound.

General Protocol for ¹⁵N Labeling of Recombinant Proteins in E. coli

-

Prepare Minimal Media: Prepare M9 minimal media, initially omitting the nitrogen source (NH₄Cl).[9]

-

Add ¹⁵N Source: Supplement the M9 media with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source.[5][9]

-

Pre-culture: Grow a starter culture of the E. coli strain containing the expression plasmid for the protein of interest in a rich medium (e.g., LB) to a high cell density.[9]

-

Inoculation: Inoculate the M9 minimal media containing ¹⁵NH₄Cl with the pre-culture.[9]

-

Cell Growth and Induction: Grow the cells at the optimal temperature until they reach the mid-log phase (OD₆₀₀ of ~0.6-0.8). Induce protein expression with the appropriate inducer (e.g., IPTG).

-

Harvesting and Purification: After the desired expression period, harvest the cells by centrifugation. Purify the ¹⁵N-labeled protein using standard chromatography techniques.

-

Sample Preparation for NMR: The purified protein should be in a low-salt buffer, with a final concentration typically between 0.3-0.5 mM.[10] The buffer should contain 5-10% D₂O for the NMR lock.[9]

General Protocol for Solid-State NMR Sample Preparation of ¹⁵N-Labeled Histidine

This protocol is adapted from a study on differentiating histidine tautomeric states.[7]

-

Dissolution: Dissolve the uniformly ¹³C, ¹⁵N-labeled L-Histidine•HCl•H₂O in deionized water.

-

pH Adjustment: Titrate the solution with a base (e.g., 0.2 M NaOH) to the desired pH.

-

Lyophilization: Freeze-dry the sample to obtain a powder.

-

Packing: Pack the lyophilized powder into an appropriate MAS (Magic Angle Spinning) rotor (e.g., 3.2mm).

-

NMR Analysis: Acquire solid-state NMR spectra on a spectrometer equipped for solids analysis.

Visualizing Pathways and Workflows

Histidine Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway of histidine, where the nitrogen atoms that can be labeled with ¹⁵N are incorporated.

Caption: Simplified bacterial histidine biosynthesis pathway.

Experimental Workflow for Protein NMR using ¹⁵N-Labeling

This diagram outlines the typical workflow from protein expression to NMR data analysis when using ¹⁵N-labeled amino acids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-Histidine (α-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-10595-PK [isotope.com]

- 3. DL-histidine | C6H9N3O2 | CID 773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. protein-nmr.org.uk [protein-nmr.org.uk]

- 6. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 7. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 10. nmr-bio.com [nmr-bio.com]

An In-depth Technical Guide to Isotopic Labeling with DL-Histidine-¹⁵N

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of isotopic labeling using DL-Histidine-¹⁵N. It is designed to serve as a technical resource for professionals engaged in proteomics, structural biology, and drug development, offering detailed methodologies and data interpretation strategies.

Introduction to Isotopic Labeling with ¹⁵N-Histidine

Isotopic labeling is a powerful technique that substitutes an atom in a molecule with its heavier, non-radioactive (stable) isotope. In proteomics and structural biology, labeling with stable isotopes like Nitrogen-15 (¹⁵N) allows for the differentiation and quantification of proteins and the study of their structure and dynamics.[1] Histidine, with its unique imidazole side chain, plays critical roles in enzyme catalysis, metal ion coordination, and pH-dependent structural changes.[2] Labeling histidine specifically with ¹⁵N (e.g., L-Histidine-¹⁵N₃, where all three nitrogen atoms are labeled) provides a sensitive probe for investigating these functions through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]

The use of ¹⁵N-labeled histidine enables:

-

Quantitative Proteomics: Accurate measurement of protein synthesis, degradation, and turnover by comparing the abundance of ¹⁵N-labeled ("heavy") proteins with their natural ¹⁴N ("light") counterparts.[5][6]

-

Structural Biology: Detailed analysis of protein structure, dynamics, and interactions, as the ¹⁵N nucleus is NMR-active.[7][8][9] It is particularly useful for differentiating the tautomeric and protonation states of the histidine imidazole ring, which is often crucial for its biological function.[10][11]

Core Methodologies and Experimental Protocols

The primary method for incorporating ¹⁵N-histidine into proteins is metabolic labeling, where cells are cultured in a medium containing the ¹⁵N-labeled amino acid as a precursor for protein synthesis.[1][12]

This protocol provides a general framework. Optimization is crucial for specific cell lines and experimental goals.

-

Cell Culture Initiation:

-

Adaptation to Labeling Medium (Optional but Recommended):

-

Gradually adapt cells to a custom medium that lacks the amino acid to be labeled (in this case, histidine) to ensure they are capable of utilizing the externally supplied amino acid.

-

-

Labeling Phase:

-

Prepare a "heavy" growth medium that is identical to the standard medium but contains ¹⁵N-labeled DL- or L-Histidine in place of unlabeled histidine. Other amino acids remain unlabeled.[15]

-

The concentration of the labeled amino acid may need optimization. Studies have shown that reducing the concentration of the labeled amino acid can sometimes minimize metabolic scrambling, where the ¹⁵N isotope is transferred to other amino acids.[13]

-

Culture the cells in this "heavy" medium for a sufficient duration to allow for significant incorporation of the ¹⁵N-histidine into newly synthesized proteins. This period can range from several hours to multiple cell divisions, depending on the protein turnover rate and the organism.[6][16]

-

-

Harvesting and Sample Preparation:

-

Harvest the "light" (unlabeled control) and "heavy" (¹⁵N-labeled) cell populations.

-

For quantitative proteomics, the light and heavy samples are typically mixed in a defined ratio (e.g., 1:1) at this stage.[17] This ensures that subsequent sample processing steps affect both samples equally, minimizing experimental error.

-

Lyse the cells and extract the total protein content.

-

-

Protein Digestion (for Mass Spectrometry):

-

The mixed protein sample is denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.

-

The resulting peptide mixture is then cleaned and prepared for MS analysis.[18]

-

The following diagram illustrates the general experimental pipeline for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

Data Presentation and Interpretation

Not all nitrogen atoms may be replaced by ¹⁵N, leading to incomplete labeling. It is essential to determine the labeling efficiency, which can often range from 93-99%.[19] This is calculated by comparing the experimental isotopic distribution of peptides to their theoretical distribution at 100% enrichment.[19][20] Inaccurate assumptions about labeling efficiency can skew quantitative results.[21]

| Parameter | Organism/System | Reported Efficiency | Reference |

| ¹⁵N Labeling Efficiency | Arabidopsis thaliana | 93-99% | [19] |

| ¹⁵N Enrichment | General Proteomics | Often suboptimal (<98%) | [21] |

Table 1. Examples of Reported ¹⁵N Labeling Efficiencies.

A primary application of ¹⁵N labeling is to measure the fractional synthesis rate (FSR) of proteins, which represents the proportion of a protein that is newly synthesized over a specific period. This is determined by analyzing the mass spectra of peptides. A peptide from the "heavy" sample will show a mass shift corresponding to the number of incorporated ¹⁵N atoms. The relative intensities of the "light" and "heavy" isotopic envelopes are used to calculate the FSR.[6][16]

| Protein Identified | Cellular Location | Fractional Synthesis Rate (FSR) | Reference |

| 40S ribosomal protein SA | Ribosome | ~76% | [6] |

| Vimentin | Cytoskeleton | ~64% | [6] |

| Peroxiredoxin-1 | Cytosol | ~58% | [6] |

| Protein disulfide-isomerase | Endoplasmic Reticulum | ~44% | [6] |

Table 2. Fractional Synthesis Rates of Various Proteins in Pancreatic Cancer Cells over 72 hours, as Determined by ¹⁵N Amino Acid Labeling. [6]

In NMR, ¹⁵N chemical shifts of the histidine imidazole ring are highly sensitive to its protonation and tautomeric state. This allows for detailed characterization of active sites and pH-dependent mechanisms.[10][11]

| Histidine State | Nitrogen Atom | Typical ¹⁵N Chemical Shift (ppm) | Notes | Reference |

| Neutral (Nδ1-H, τ-tautomer) | Nδ1 (protonated) | ~170-180 | [11] | |

| Nε2 (non-protonated) | ~250 | Has a free electron pair. | [11] | |

| Neutral (Nε2-H, π-tautomer) | Nδ1 (non-protonated) | ~250 | Has a free electron pair. | [10] |

| Nε2 (protonated) | ~170-180 | [10] | ||

| Positively Charged (His+) | Both Nδ1 and Nε2 | ~170-180 | Both nitrogens are protonated. | [10][11] |

Table 3. Representative ¹⁵N Chemical Shifts for Different States of the Histidine Imidazole Ring.

Applications in Signaling Pathway Analysis

Isotopic labeling can elucidate how cellular signaling pathways respond to stimuli by tracking changes in protein abundance and synthesis.

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis, and its activity is sensitive to amino acid availability. Studies have shown that specific amino acids, including histidine, can modulate mTOR signaling.[22] Using ¹⁵N-histidine to trace protein synthesis provides a direct readout of mTOR activity downstream of stimuli.

In many organisms outside the animal kingdom, two-component signaling systems are prevalent. These typically involve a histidine protein kinase (HPK) that autophosphorylates on a conserved histidine residue in response to an environmental signal.[23] The phosphate group is then transferred to a response regulator, eliciting a cellular response. While ¹⁵N-histidine labeling is not typically used to directly trace the phosphorylation event itself, it is invaluable for studying the expression and turnover of the kinase and its downstream targets under different signaling conditions.

Conclusion

Isotopic labeling with DL-Histidine-¹⁵N is a versatile and powerful tool for life science researchers. In mass spectrometry, it provides a robust method for accurate protein quantification, enabling deep insights into proteome dynamics.[5][17] In NMR spectroscopy, it offers a high-resolution window into the structural and functional roles of histidine residues, which are often found at the heart of protein function.[8][9] A thorough understanding of the experimental protocols, potential pitfalls like metabolic scrambling, and data analysis workflows is essential for leveraging this technique to its full potential in basic research and therapeutic development.

References

- 1. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Histidine·HCl·HâO (Dâ , 98%; ¹âµNâ, 98%) - Cambridge Isotope Laboratories, DNLM-7366-0.25 [isotope.com]

- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Histidine·HCl·HâO (α-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger-DNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. opendata.uni-halle.de [opendata.uni-halle.de]

- 12. liverpool.ac.uk [liverpool.ac.uk]

- 13. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Histidine protein kinases: key signal transducers outside the animal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-Histidine-¹⁵N in Advancing Metalloprotein Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalloproteins are crucial to a vast array of biological processes, from enzymatic catalysis and signal transduction to DNA replication and repair. The unique coordination chemistry of metal ions within these proteins is often facilitated by specific amino acid residues, among which histidine plays a pivotal role. The imidazole side chain of histidine is a versatile ligand for various metal ions, including zinc, copper, iron, and nickel.[1][2] Understanding the intricate interplay between the metal center and the protein scaffold is paramount for elucidating protein function, deciphering disease mechanisms, and developing novel therapeutics.

The stable isotope ¹⁵N, when incorporated into the histidine residue (DL-Histidine-¹⁵N), provides a powerful and non-perturbative probe for investigating the structure, dynamics, and function of metalloproteins at an atomic level. This technical guide explores the application of DL-Histidine-¹⁵N in metalloprotein research, detailing key experimental methodologies and showcasing its utility in dissecting complex biological signaling pathways. Isotopic labeling with ¹⁵N is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of proteins that would otherwise be intractable due to their size and complexity.[3][4]

Core Applications of DL-Histidine-¹⁵N in Metalloprotein Research

The incorporation of ¹⁵N-labeled histidine into metalloproteins offers several distinct advantages for researchers:

-

Elucidation of Metal Coordination Environments: ¹⁵N NMR spectroscopy can directly probe the nitrogen atoms of the histidine imidazole ring, providing precise information about which nitrogen (Nδ1 or Nε2) is coordinating the metal ion.[5] This is critical for defining the geometry of the metal center and understanding the electronic properties of the metalloprotein.

-

Characterization of Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled histidines can reveal the motional properties of the metal-binding site and surrounding regions on a wide range of timescales.[1][6][7] This information is crucial for understanding enzyme catalysis, protein-protein interactions, and allosteric regulation.

-

Mapping Protein-Ligand and Protein-Protein Interactions: Chemical shift perturbation mapping using ¹⁵N-labeled histidine is a powerful technique for identifying the binding interfaces of small molecules, drugs, or other proteins.[5][8] This is particularly valuable in drug discovery for identifying and characterizing potential inhibitors of metalloenzymes.[9]

-

Investigating Protonation States and Catalytic Mechanisms: The chemical shift of the ¹⁵N atoms in the histidine imidazole ring is sensitive to its protonation state.[3][10][11] This allows researchers to study the role of histidine residues in acid-base catalysis, a common mechanism in many metalloenzymes.

-

Probing Allosteric Communication: By monitoring the ¹⁵N signals of histidines located distally from the active site, it is possible to map allosteric communication pathways within the protein upon substrate binding or post-translational modification.

Quantitative Data from ¹⁵N NMR Studies of Metalloproteins

The following tables summarize representative quantitative data obtained from ¹⁵N NMR studies of metalloproteins containing labeled histidine.

Table 1: ¹⁵N Chemical Shifts and Relaxation Parameters for Histidine in a Zinc-Finger Domain

| Residue | ¹⁵N Chemical Shift (ppm) | R₁ (s⁻¹) | R₂ (s⁻¹) | NOE | Order Parameter (S²) |

| His25 (Nδ1) | 178 | 1.52 | 12.8 | 0.81 | 0.92 |

| His53 (Nδ1) | 178 | 1.49 | 13.5 | 0.83 | 0.94 |

Data adapted from a study on the Egr-1 zinc-finger–DNA complex.[6] The high order parameters indicate restricted mobility of the histidine side chains upon DNA binding.

Table 2: pH-Dependent ¹⁵N Transverse Relaxation Rates for a Histidine Residue

| pH | R₂(Nδ1) (s⁻¹) | R₂(Nε2) (s⁻¹) |

| 5.0 | 10.2 | 11.5 |

| 6.0 | 15.8 | 18.2 |

| 7.0 | 25.1 | 29.8 |

| 8.0 | 18.5 | 22.1 |

| 9.0 | 12.3 | 14.6 |

Representative data illustrating the sensitivity of ¹⁵N relaxation to the proton exchange dynamics of the histidine imidazole ring.[3][11] The peak in relaxation rates around the pKa reflects the contribution of chemical exchange to the transverse relaxation.

Experimental Protocols

Protocol 1: Expression and Purification of ¹⁵N-Labeled Metalloproteins in E. coli

This protocol describes the general procedure for producing a metalloprotein uniformly labeled with ¹⁵N by overexpression in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the target metalloprotein.

-

Minimal medium (e.g., M9) components.[12]

-

Glucose (or other carbon source).

-

Trace elements solution.[12]

-

Appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) or other inducing agent.

-

Lysis buffer (e.g., Tris buffer with lysozyme, DNase, and protease inhibitors).

-

Purification resins (e.g., Ni-NTA for His-tagged proteins, ion-exchange, size-exclusion chromatography columns).

Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Minimal Medium Pre-culture: The next day, inoculate 1 L of sterile M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[12][13]

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30-60 minutes to remove cell debris.

-

Purification: Purify the ¹⁵N-labeled metalloprotein from the supernatant using a combination of chromatography techniques. For metalloproteins, it is often necessary to add the specific metal ion to the purification buffers to ensure proper folding and stability.

-

Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay. The final protein sample for NMR should be in a low-salt buffer at a pH below 6.5 to minimize amide proton exchange.[13]

Protocol 2: ¹⁵N HSQC NMR Spectroscopy for Metalloprotein Analysis

The ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a fundamental NMR technique for studying ¹⁵N-labeled proteins.[4]

Sample Preparation:

-

The purified ¹⁵N-labeled metalloprotein should be at a concentration of 0.1-1 mM in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.0).

-

Add 5-10% D₂O to the sample for the spectrometer lock.

-

Add a chemical shift reference compound if desired.

NMR Experiment:

-

Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve high homogeneity.

-

Pulse Program: Select a sensitivity-enhanced ¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi).[14]

-

Acquisition Parameters:

-

Set the ¹H carrier frequency on the water resonance.

-

Set the ¹⁵N carrier frequency to the center of the amide region (~118 ppm).

-

Determine the appropriate spectral widths in both the ¹H and ¹⁵N dimensions.

-

Set the number of scans and increments in the indirect dimension to achieve the desired signal-to-noise and resolution.

-

-

Data Processing: Process the acquired data using NMR software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phasing, and baseline correction.

-

Data Analysis: Analyze the resulting 2D spectrum. Each peak corresponds to a specific backbone or sidechain N-H group in the protein.

Protocol 3: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to study protein conformation and dynamics by measuring the rate of exchange of backbone amide protons with deuterium from the solvent.[15][16][17]

Materials:

-

Purified metalloprotein.

-

Deuterated buffer (D₂O) at the desired pD.

-

Quench buffer (e.g., low pH and low temperature).

-

Protease column (e.g., immobilized pepsin).

-

UPLC-MS system.

Procedure:

-

Deuterium Labeling: Dilute the protein sample into the deuterated buffer to initiate the exchange reaction. Incubate for various time points (seconds to hours).

-

Quenching: At each time point, quench the exchange reaction by adding quench buffer, which rapidly lowers the pH and temperature.

-

Proteolysis: Immediately inject the quenched sample onto an online protease column to digest the protein into peptides.

-

Peptide Separation: Separate the resulting peptides by UPLC.

-

Mass Spectrometry: Analyze the peptides by mass spectrometry to determine their mass increase due to deuterium incorporation.

-

Data Analysis: Software is used to identify the peptides and calculate the level of deuterium uptake for each peptide at each time point. By comparing the deuterium uptake in the presence and absence of a ligand or metal ion, regions of the protein that undergo conformational changes can be identified.

Visualization of Key Pathways and Workflows

Signaling Pathway: ERK/MAPK and Matrix Metalloproteinases

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[18] A key downstream effect of this pathway is the regulation of gene expression, including that of matrix metalloproteinases (MMPs).[19][20][21][22] MMPs are zinc-dependent endopeptidases that are essential for tissue remodeling and are often dysregulated in cancer. ¹⁵N-histidine labeling can be used to study the structural and dynamic changes in MMPs upon activation or inhibition, providing insights for the design of novel cancer therapeutics.

Caption: The ERK/MAPK signaling pathway leading to MMP expression.

Signaling Pathway: HIF-1α and Metal-Responsive Transcription

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key transcription factor that responds to changes in cellular oxygen levels.[23][24] Its stability and activity are regulated by metalloenzymes. Furthermore, HIF-1α can interact with Metal-Responsive Transcription Factor-1 (MTF-1) to regulate the expression of genes such as metallothionein, a protein involved in metal homeostasis and detoxification.[25] The study of these zinc-finger containing transcription factors using ¹⁵N-histidine labeling can provide insights into how cells respond to hypoxia and metal stress.[26]

Caption: Regulation of gene expression by HIF-1α in response to oxygen levels.

Experimental Workflow: ¹⁵N-Histidine Labeling and NMR Analysis

The following diagram illustrates the general workflow for studying a metalloprotein using ¹⁵N-histidine labeling and NMR spectroscopy.

Caption: Workflow for ¹⁵N-labeling and NMR analysis of a metalloprotein.

Conclusion

The use of DL-Histidine-¹⁵N is an indispensable tool in modern metalloprotein research. The ability to selectively probe the histidine residues that are often at the heart of the metal-coordinating and catalytic centers of these proteins provides unparalleled insights into their structure, dynamics, and function. The detailed experimental protocols and the application of these techniques to dissecting complex signaling pathways, as outlined in this guide, highlight the power of this approach. For researchers, scientists, and drug development professionals, harnessing the potential of DL-Histidine-¹⁵N will continue to be a key strategy in advancing our understanding of metalloprotein biology and in the rational design of novel therapeutics targeting these essential proteins.

References

- 1. Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger-DNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The zinc finger motif. Conservation of chemical shifts and correlation with structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. protein-nmr.org.uk [protein-nmr.org.uk]

- 5. hub.hku.hk [hub.hku.hk]

- 6. The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histidine phosphorylation in metalloprotein binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. opendata.uni-halle.de [opendata.uni-halle.de]

- 11. Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 14. HSQC_15N.nan [protocols.io]

- 15. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]

- 16. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]

- 17. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Essential role for ERK mitogen-activated protein kinase in matrix metalloproteinase-9 regulation in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ERK/MAPK Signalling Pathway Regulates MMP2 through ETS1 in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ERK/MAPK pathways play critical roles in EGFR ligands-induced MMP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Hypoxia-inducible factor 1alpha (HIF-1alpha) protein is rapidly degraded by the ubiquitin-proteasome system under normoxic conditions. Its stabilization by hypoxia depends on redox-induced changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hypoxia-inducible factor-1alpha polymorphisms associated with enhanced transactivation capacity, implying clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Metallothionein induction by hypoxia involves cooperative interactions between metal-responsive transcription factor-1 and hypoxia-inducible transcription factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The role of hypoxia-inducible factor 1 alpha (HIF-1α) modulation in heavy metal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Histidine-15N as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in metabolic research, offering a non-radioactive and powerful method to trace the fate of molecules in biological systems.[1] Among these, DL-Histidine-15N, a stable isotope-labeled version of the amino acid histidine, serves as a valuable tracer for elucidating complex metabolic pathways. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of this compound in metabolic studies, with a particular focus on its relevance to drug development. By incorporating a nitrogen-15 (¹⁵N) isotope, researchers can track the journey of histidine through various biochemical reactions, providing critical insights into both its anabolic and catabolic routes.[2] The use of a DL-racemic mixture allows for the simultaneous investigation of the metabolic fates of both the naturally occurring L-histidine and the less common D-histidine, which is known to have distinct physiological roles and metabolic pathways.[3][4]

Core Principles of this compound as a Metabolic Tracer

The fundamental principle behind using this compound as a tracer lies in its ability to be distinguished from its naturally abundant ¹⁴N counterpart by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. When introduced into a biological system, ¹⁵N-labeled histidine participates in the same biochemical reactions as endogenous histidine. By tracking the incorporation of the ¹⁵N label into various metabolites, researchers can delineate metabolic pathways, quantify flux rates, and assess the impact of physiological or pathological conditions, as well as the effects of xenobiotics, on histidine metabolism.

The use of the DL-racemic mixture is particularly insightful for studying the stereoselective metabolism of histidine. While L-histidine is the proteinogenic enantiomer, D-histidine is also present in mammals and is metabolized by D-amino acid oxidase.[3][5] Tracing both enantiomers simultaneously can provide valuable information on the activity of this enzyme and the physiological roles of D-histidine, which has been implicated in neurotransmission and immune responses.[6][7]

Histidine Metabolism: A Dual Pathway

Histidine metabolism is multifaceted, with distinct pathways for the L- and D-enantiomers. L-histidine is an essential amino acid in humans and serves as a precursor for several important biomolecules.[8] Its metabolism can be broadly categorized into catabolic and anabolic pathways.

The primary catabolic pathway of L-histidine involves its conversion to urocanic acid by the enzyme histidase. Urocanic acid is further metabolized to N-formiminoglutamate (FIGLU), which then donates a formimino group to tetrahydrofolate, ultimately yielding glutamate. This pathway links histidine catabolism to one-carbon metabolism.[8]

Anabolically, L-histidine is a precursor for the synthesis of the neurotransmitter histamine via decarboxylation by histidine decarboxylase.[9] It is also a key component of the dipeptide carnosine (β-alanyl-L-histidine), which is abundant in muscle and brain tissue and functions as a buffer and antioxidant.[8]

D-histidine, on the other hand, is primarily metabolized through oxidative deamination by D-amino acid oxidase (DAO), producing imidazolepyruvic acid, ammonia, and hydrogen peroxide.[3] The activity of DAO can be an important indicator of D-amino acid metabolism and has implications for various physiological and pathological states.

Caption: Metabolic pathways of DL-Histidine-¹⁵N.

Quantitative Data from Metabolic Studies

Metabolic studies using isotopically labeled histidine have provided valuable quantitative data on its pharmacokinetics and metabolism. While specific data for this compound is limited in publicly available literature, studies using labeled L-histidine offer a strong proxy for understanding its metabolic fate.

| Parameter | Subject A | Subject B | Reference |

| Tracer | L-[3,3-²H₂,1',3'-¹⁵N₂]histidine | L-[3,3-²H₂,1',3'-¹⁵N₂]histidine | [10] |

| Dose | 100 mg (oral) | 100 mg (oral) | [10] |

| Time to Max. Plasma Concentration (Tracer) | 30 min | 60 min | [10] |

| Max. Plasma Concentration (Tracer) | 1057.6 ng/mL | 1635.6 ng/mL | [10] |

| Elimination Half-life (t₁/₂) (Tracer) | 1.0 hr | 1.9 hr | [10] |

| Total Body Clearance (Tracer) | 70.0 L/hr | 30.0 L/hr | [10] |

| Renal Clearance (% of Total) | 1.04% | 0.43% | [10] |

| Time to Max. Plasma Concentration (Urocanic Acid) | 30 min | 60 min | [10] |

| Max. Plasma Concentration (Urocanic Acid) | 59.61 ng/mL | 46.10 ng/mL | [10] |

Table 1: Pharmacokinetic Parameters of Labeled L-Histidine in Healthy Human Volunteers. [10]

Experimental Protocols

A typical metabolic tracing study using this compound involves several key steps, from subject preparation to sample analysis. The following is a generalized protocol that can be adapted for specific research questions.

1. Subject/Animal Model Preparation:

-

Subjects should be fasted overnight to ensure a baseline metabolic state.

-

For animal studies, acclimatize the animals to the experimental conditions to minimize stress.

2. Tracer Administration:

-

Prepare a sterile solution of this compound in a physiologically compatible vehicle (e.g., saline).

-

Administer the tracer intravenously or orally, depending on the research question. Intravenous administration allows for precise control over the input rate, while oral administration provides insights into absorption and first-pass metabolism.

-

The dosage of the tracer should be sufficient for detection but low enough to not perturb the natural histidine pool significantly.

3. Sample Collection:

-

Collect blood samples at predetermined time points into heparinized or EDTA-containing tubes.

-

Immediately centrifuge the blood samples to separate plasma and store at -80°C until analysis.

-

Collect urine samples over a specified period (e.g., 24 hours) and store at -20°C or lower.

-

For tissue-specific studies in animal models, collect tissues of interest at the end of the experiment and flash-freeze in liquid nitrogen.

4. Sample Preparation for Analysis:

-

Plasma/Urine: Precipitate proteins using a suitable agent (e.g., acetonitrile or methanol). Centrifuge to remove the protein pellet. The supernatant containing the amino acids and their metabolites can be further purified by solid-phase extraction if necessary.

-

Tissues: Homogenize the frozen tissue in a suitable buffer and follow a similar protein precipitation and extraction procedure as for plasma.

5. Analytical Quantification:

-

Mass Spectrometry (MS):

-

Derivatize the amino acids to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Alternatively, use liquid chromatography-mass spectrometry (LC-MS) for direct analysis of the underivatized amino acids and their metabolites.

-

Quantify the enrichment of ¹⁵N in histidine and its metabolites by monitoring the mass-to-charge ratios of the labeled and unlabeled compounds.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁵N NMR can be used to directly observe the incorporation of the ¹⁵N label into different molecules, providing structural and quantitative information.

-

Caption: General experimental workflow for a metabolic tracer study.

Applications in Drug Development

The use of this compound as a tracer has significant implications for various stages of drug development.

-

Target Identification and Validation: By elucidating the metabolic pathways affected by a disease, ¹⁵N-histidine tracing can help identify novel drug targets.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracing the metabolism of histidine in the presence of a drug candidate can reveal its mechanism of action and its effects on specific metabolic pathways.

-

Drug Metabolism and Excretion (ADME) Studies: ¹⁵N-labeled compounds can be used to track the metabolic fate of drugs that are structurally similar to histidine or that interact with histidine metabolic pathways.

-

Toxicity Assessment: Alterations in histidine metabolism can be indicative of drug-induced toxicity. ¹⁵N-tracing can provide early biomarkers of adverse drug reactions.

-

Personalized Medicine: Understanding individual variations in histidine metabolism, which can be assessed using ¹⁵N-tracers, may help in tailoring drug therapies for better efficacy and safety.

Conclusion

This compound is a powerful and versatile tracer for investigating the complexities of histidine metabolism. Its application provides a wealth of information on metabolic fluxes, pathway regulation, and the distinct roles of L- and D-histidine. For researchers in academia and the pharmaceutical industry, the use of this compound offers a robust methodology to unravel the intricate connections between histidine metabolism, health, and disease, thereby accelerating the discovery and development of novel therapeutics. The detailed experimental protocols and analytical approaches outlined in this guide provide a solid foundation for designing and implementing insightful metabolic tracer studies.

References

- 1. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 3. news-medical.net [news-medical.net]

- 4. meihonglab.com [meihonglab.com]

- 5. scribd.com [scribd.com]

- 6. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. westmont.edu [westmont.edu]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

Exploring Protein Dynamics with 15N Labeled Histidine

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histidine residues are pivotal players in protein function, participating in a wide array of biological processes including enzymatic catalysis, metal ion coordination, and proton transfer.[1][2][3][4] The unique chemical properties of the histidine imidazole side chain, with a pKa near physiological pH, allow it to exist in three distinct states: two neutral tautomeric forms (Nδ1-H, denoted as Hδ, and Nε2-H, denoted as Hε) and a protonated, positively charged form (His+).[1][2] The dynamic interplay between these states is often intimately linked to the protein's biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with isotopic labeling, provides a powerful tool to probe these dynamics at an atomic level. Specifically, the incorporation of the stable isotope ¹⁵N into histidine residues offers a sensitive handle to monitor the subtle conformational and chemical exchanges that govern protein function.[5] This technical guide provides an in-depth exploration of the use of ¹⁵N labeled histidine to investigate protein dynamics, detailing experimental protocols, data analysis techniques, and applications in research and drug development.

Principles of ¹⁵N Histidine Labeling and NMR Detection

The power of using ¹⁵N labeled histidine lies in the sensitivity of the ¹⁵N nucleus's chemical shift to its local electronic environment. The two nitrogen atoms in the imidazole ring, Nδ1 and Nε2, exhibit distinct ¹⁵N chemical shifts depending on their protonation state and tautomeric form. This makes NMR an ideal technique to differentiate and quantify these states.[1][2][6][7]

Key Concepts:

-

Chemical Shift Sensitivity: The ¹⁵N chemical shifts of the imidazole nitrogens are highly indicative of the protonation and tautomeric state. A non-protonated nitrogen has a chemical shift around 250 ppm, while a protonated nitrogen resonates between 170-180 ppm.[1][2]

-

NMR Experiments: Multidimensional NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve and assign the resonances of the histidine side chain nitrogens and protons.[6][8][9]

-

Probing Dynamics: Techniques like NMR relaxation studies (R₁, R₂, and NOE) and relaxation dispersion experiments provide insights into the rates and amplitudes of motions on timescales ranging from picoseconds to milliseconds.[1][10][11][12] Chemical shift perturbation (CSP) mapping is used to identify binding sites and allosteric effects upon ligand interaction.[8][9][13][14][15]

Experimental Methodologies

¹⁵N Labeling of Proteins

The first step in studying protein dynamics with this method is the incorporation of ¹⁵N labeled histidine. This is typically achieved through metabolic labeling in a suitable expression system.

Protocol for ¹⁵N Labeling in E. coli [16]

-

Prepare Minimal Media: Prepare M9 minimal media without ammonium chloride (NH₄Cl).

-

Add ¹⁵N Source: Supplement the M9 media with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source. For specific labeling of histidine, one can use auxotrophic strains or supplemented media with a mix of unlabeled amino acids and ¹⁵N-histidine.

-

Pre-culture: Inoculate a small volume of rich media (e.g., 2xTY) with a single colony of E. coli transformed with the plasmid containing the gene of interest. Grow to a high optical density (OD₆₀₀).

-

Adaptation Culture: Inoculate a small volume of the ¹⁵N-supplemented M9 media with the pre-culture and grow overnight.

-

Main Culture: Inoculate the large-scale ¹⁵N-supplemented M9 media with the overnight adaptation culture.

-

Induction and Harvest: Grow the main culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG). Harvest the cells after the desired expression time.

-

Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques.

Protocol for Selective ¹⁵N Labeling in Human Embryonic Kidney (HEK) 293 Cells [17]

-

Cell Culture: Culture HEK293 cells in a suitable medium deficient in the amino acid to be labeled.

-

Supplementation: Supplement the medium with the desired ¹⁵N-labeled amino acid (e.g., ¹⁵N-Histidine). It's important to note that metabolic scrambling can occur, where the ¹⁵N atom is transferred to other amino acids. For histidine, metabolic scrambling is generally minimal.[17]

-

Protein Expression and Purification: Proceed with transfection, protein expression, and subsequent purification of the secreted or intracellular protein.

NMR Spectroscopy

Once the labeled protein is purified, a series of NMR experiments are performed to probe the dynamics of the histidine residues.

General NMR Sample Preparation [16]

-

Concentration: The protein concentration should be in the range of 0.5 - 1 mM.

-

Buffer: A suitable buffer with a pH that is stable and appropriate for the protein of interest (e.g., 25 mM phosphate buffer, pH 6.5).

-

Deuterated Solvent: The sample should contain a certain percentage of deuterated solvent (e.g., 10% D₂O) for the lock signal.

-

Reference Compound: A reference compound like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for chemical shift referencing.

Key NMR Experiments:

-

¹H-¹⁵N HSQC: This is the workhorse experiment for studying protein dynamics. It provides a fingerprint of the protein, with each non-proline residue giving rise to a peak corresponding to its backbone amide N-H group. For histidine, specific experiments are needed to observe the side chain nitrogens.

-

Long-range ¹H-¹⁵N HSQC/HMBC: These experiments are crucial for detecting and assigning the imidazole ¹⁵Nδ1 and ¹⁵Nε2 resonances by correlating them with the non-exchangeable ring protons (Hδ2 and Hε1).[6]

-

Relaxation Experiments: Measurement of ¹⁵N R₁, R₂, and {¹H}-¹⁵N NOE provides information on the pico- to nanosecond timescale motions of the histidine side chains.[11][12][18]

-

Relaxation Dispersion (CPMG): This technique is used to study slower, micro- to millisecond timescale dynamics, such as conformational exchange or enzyme catalysis.[19]

-

pH Titration: By acquiring a series of ¹H-¹⁵N HSQC spectra at different pH values, one can monitor the chemical shift changes of the histidine nitrogens and determine their pKa values.[10][20][21]

Data Presentation and Analysis

The analysis of NMR data provides quantitative insights into the structural and dynamic properties of histidine residues.

Table 1: Typical ¹⁵N Chemical Shifts of Histidine Imidazole Nitrogens

| Histidine State | ¹⁵Nδ1 Chemical Shift (ppm) | ¹⁵Nε2 Chemical Shift (ppm) | Reference |

| Neutral (Hδ tautomer) | ~167.5 (protonated) | ~249.5 (deprotonated) | [6] |

| Neutral (Hε tautomer) | ~249.5 (deprotonated) | ~167.5 (protonated) | [6] |

| Protonated (His+) | ~178 (protonated) | ~174 (protonated) | [6] |

Table 2: Example pKa Values of Histidine Residues Determined by NMR

| Protein | Histidine Residue | pKa Value | Method | Reference |

| Phosphatidylinositol-specific phospholipase C | His32 | 7.6 | ¹H-¹³C HSQC | [21] |

| Phosphatidylinositol-specific phospholipase C | His82 | 6.9 | ¹H-¹³C HSQC | [21] |

| Plastocyanin | His92 | - | ¹⁵N HSQC | [10] |

| Plastocyanin | His61 | - | ¹⁵N HSQC | [10] |

Table 3: Quantitative Data from Pressure-Dependent NMR of HPr [22]

| Parameter | Value at 278 K | Value at 298 K |

| Average pressure-induced shift (amide protons) | 0.285 ppm GPa⁻¹ | 0.275 ppm GPa⁻¹ |

| Average pressure-induced shift (amide nitrogens) | 2.20 ppm GPa⁻¹ | 2.41 ppm GPa⁻¹ |

Chemical Shift Perturbation (CSP) Analysis

CSP analysis is used to map binding interfaces and allosteric networks. The weighted chemical shift difference (Δδ) is calculated using the following formula:

Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2).[13][14] Residues with Δδ values above a certain threshold (e.g., one standard deviation above the mean) are considered to be significantly perturbed.[13]

Visualizations

Caption: Experimental workflow for studying protein dynamics using 15N labeled histidine.

Caption: Protonation and tautomeric states of the histidine imidazole side chain.

Caption: A generic kinase signaling pathway highlighting the role of histidine dynamics.

Applications in Research and Drug Development

The ability to probe histidine dynamics with ¹⁵N labeling has significant implications for various fields of research and for the pharmaceutical industry.

-

Enzyme Catalysis: Many enzymes utilize histidine residues as general acids or bases in their catalytic mechanisms. ¹⁵N NMR can be used to determine the pKa values of active site histidines and to follow their protonation state changes during the catalytic cycle, providing critical insights into the reaction mechanism.[4][21]

-

Allosteric Regulation: Histidine residues can be located at allosteric sites or be part of allosteric communication pathways. CSP mapping using ¹⁵N-labeled histidine can identify how the binding of an allosteric effector at a distal site induces conformational and dynamic changes at the active site.[8]

-

Drug Discovery and Development: CSP is a widely used technique in fragment-based drug discovery to screen for small molecules that bind to a protein target. By monitoring the chemical shift perturbations of ¹⁵N-labeled histidines (and other residues) upon addition of compounds, one can identify binders and characterize their binding site and affinity.[13][15] This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.

-

Protein-Protein and Protein-Nucleic Acid Interactions: Histidines are often found at the interfaces of protein complexes. ¹⁵N relaxation and CSP studies can characterize the dynamic changes that occur upon binding, revealing details about the binding mechanism and the role of specific residues in the interaction.[11][12]

Conclusion

The use of ¹⁵N labeled histidine in conjunction with NMR spectroscopy is a powerful and versatile approach for elucidating the intricate relationship between protein dynamics and function. From defining the protonation states and pKa values of catalytic residues to mapping allosteric networks and characterizing drug binding, this technique provides a wealth of information at atomic resolution. The detailed experimental protocols and data analysis frameworks presented in this guide offer a comprehensive resource for researchers aiming to leverage the power of ¹⁵N labeled histidine to unravel the dynamic secrets of their proteins of interest, ultimately advancing our understanding of biological systems and facilitating the development of novel therapeutics.

References

- 1. opendata.uni-halle.de [opendata.uni-halle.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. News - China Isotope Development [asiaisotopeintl.com]

- 6. pnas.org [pnas.org]

- 7. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protein-nmr.org.uk [protein-nmr.org.uk]

- 10. Characterization of micros-ms dynamics of proteins using a combined analysis of 15N NMR relaxation and chemical shift: conformational exchange in plastocyanin induced by histidine protonations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger-DNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 17. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of protein backbone 13CO and 15N relaxation dispersion at high resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Histidine pKa Measurement Using NMR [andrew.cmu.edu]

- 21. Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 15N and 1H NMR study of histidine containing protein (HPr) from Staphylococcus carnosus at high pressure - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purification of DL-Histidine-¹⁵N: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of DL-Histidine-¹⁵N, a critical isotopically labeled amino acid for various research applications, particularly in drug development and metabolic studies. This document details a robust synthetic pathway, a highly efficient purification protocol using ion-exchange chromatography, and summarizes the expected quantitative outcomes. Furthermore, it visualizes key experimental workflows and relevant metabolic pathways to provide a holistic understanding for researchers, scientists, and drug development professionals.

Introduction

Isotopically labeled compounds are indispensable tools in modern scientific research, enabling the elucidation of metabolic pathways, the study of protein structure and function, and the quantification of endogenous molecules. DL-Histidine-¹⁵N, with its nitrogen-15 isotope, serves as a valuable tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based applications. Its use allows for the unambiguous tracking of histidine metabolism and its incorporation into biomolecules, providing critical insights for drug discovery and development. This guide presents a detailed methodology for the de novo synthesis and subsequent purification of DL-Histidine-¹⁵N, ensuring high purity and yield for demanding research applications.

Chemical Synthesis of DL-Histidine-¹⁵N

The synthesis of DL-Histidine-¹⁵N can be achieved through a multi-step chemical process, beginning with a readily available ¹⁵N-labeled precursor. The following protocol outlines a common and effective approach.

Synthesis Workflow

The overall synthetic strategy involves the construction of the imidazole ring and its subsequent attachment to the amino acid backbone.

Caption: Synthetic workflow for DL-Histidine-¹⁵N.

Experimental Protocol

Step 1: Synthesis of 4-chloromethylimidazole-3-¹⁵N from ¹⁵N-Glycine

This initial step involves the conversion of the ¹⁵N-labeled starting material into a key imidazole intermediate. This transformation is typically achieved through established literature procedures which involve cyclization and chlorination reactions.

Step 2: Alkylation of Ethyl Acetamidocyanoacetate

The imidazole intermediate is then used to alkylate ethyl acetamidocyanoacetate.

-

Reaction: 4-chloromethylimidazole-3-¹⁵N is reacted with the sodium salt of ethyl acetamidocyanoacetate in a suitable solvent such as ethanol.

-

Conditions: The reaction is typically carried out at room temperature and stirred for several hours to ensure complete reaction.

Step 3: Acid Hydrolysis and Decarboxylation

The product from the previous step is then subjected to harsh acidic conditions to hydrolyze the ester and acetamido groups and to decarboxylate the intermediate, yielding the final amino acid.

-

Reagent: Concentrated hydrochloric acid is commonly used.

-

Conditions: The reaction mixture is refluxed for an extended period (e.g., 12-24 hours).

-

Work-up: The reaction mixture is cooled, and the crude DL-Histidine-¹⁵N hydrochloride salt is precipitated, filtered, and washed.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis.

| Step | Starting Material | Product | Expected Yield (%) |

| 1. Imidazole Formation | ¹⁵N-Glycine | 4-chloromethylimidazole-3-¹⁵N | 60-70 |

| 2. Alkylation | 4-chloromethylimidazole-3-¹⁵N | Alkylated Intermediate | 80-85 |

| 3. Hydrolysis & Decarboxylation | Alkylated Intermediate | Crude DL-Histidine-¹⁵N | 75-85 |

| Overall | ¹⁵N-Glycine | Crude DL-Histidine-¹⁵N | 36-50 |

Purification of DL-Histidine-¹⁵N

Purification of the crude DL-Histidine-¹⁵N is crucial to remove unreacted starting materials, by-products, and other impurities. Ion-exchange chromatography is a highly effective method for this purpose.

Purification Workflow

The purification process involves binding the amino acid to an ion-exchange resin, washing away impurities, and then eluting the pure product.

Caption: Ion-exchange chromatography workflow.

Experimental Protocol

Materials:

-

Cation-exchange resin (e.g., Dowex-50 in H⁺ form)

-

Hydrochloric acid (for pH adjustment)

-

Ammonium hydroxide solution (for elution)

-

Deionized water

Procedure:

-

Resin Preparation: The cation-exchange resin is packed into a column and washed thoroughly with deionized water until the eluent is neutral.

-

Sample Loading: The crude DL-Histidine-¹⁵N hydrochloride is dissolved in a minimal amount of deionized water, and the pH is adjusted to be acidic (pH 2-3) to ensure the amino acid is protonated. This solution is then loaded onto the prepared column.

-

Washing: The column is washed with several column volumes of deionized water to remove any unbound impurities.

-

Elution: The DL-Histidine-¹⁵N is eluted from the resin using a dilute solution of ammonium hydroxide (e.g., 2 M). The basic solution deprotonates the amino acid, causing it to detach from the resin.

-

Fraction Collection and Analysis: Fractions are collected and can be analyzed for the presence of histidine using a suitable method such as thin-layer chromatography (TLC) or a ninhydrin test.

-

Isolation: The fractions containing the pure product are pooled, and the ammonia is removed by rotary evaporation. The resulting aqueous solution is then lyophilized to obtain the pure DL-Histidine-¹⁵N as a white solid.

Quantitative Data

| Parameter | Specification |

| Recovery from Purification | > 90% |

| Final Purity | > 98% (by HPLC and NMR) |

| Isotopic Enrichment | > 98 atom % ¹⁵N |

Metabolic Pathways Involving Histidine

¹⁵N-labeled histidine is a powerful tool to trace the metabolic fate of this essential amino acid. The following diagrams illustrate key metabolic pathways where histidine is a central molecule.

Histidine Biosynthesis and Catabolism

Histidine biosynthesis is a complex pathway, while its catabolism leads to the formation of glutamate.

Caption: Overview of Histidine Biosynthesis and Catabolism.

Histidine as a Precursor for Bioactive Molecules

Histidine serves as a direct precursor to the synthesis of histamine, a key signaling molecule in inflammatory responses, and carnosine, a dipeptide with antioxidant properties.

Caption: Histidine as a precursor to Histamine and Carnosine.[1][2]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of DL-Histidine-¹⁵N. The described chemical synthesis offers a reliable route to obtain the labeled amino acid, while the ion-exchange chromatography protocol ensures high purity of the final product. The inclusion of quantitative data and visual diagrams of workflows and metabolic pathways aims to equip researchers, scientists, and drug development professionals with the necessary information to confidently produce and utilize DL-Histidine-¹⁵N in their studies. The availability of high-quality isotopically labeled histidine will continue to be instrumental in advancing our understanding of biological systems and in the development of new therapeutic agents.

References

A Technical Guide to High-Purity DL-Histidine-¹⁵N for Researchers and Drug Development Professionals

Introduction

DL-Histidine-¹⁵N is a stable isotope-labeled amino acid that serves as a critical tool for researchers, scientists, and drug development professionals. Its incorporation into proteins and other biological molecules enables a wide range of sophisticated analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This guide provides an in-depth overview of commercially available high-purity DL-Histidine-¹⁵N, its applications, and detailed experimental methodologies.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity DL-Histidine-¹⁵N. While specific details may vary by lot, the following table summarizes typical product specifications from leading vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate information.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity (¹⁵N atom %) | Chemical Purity | Additional Specifications |

| Sigma-Aldrich | DL-Histidine-α-¹⁵N | 609110 | 98 | ≥98% (CP) | Melting point: 282 °C (lit.) |

| Cambridge Isotope Laboratories, Inc. | DL-Histidine (α-¹⁵N, 98%) | NLM-10595-PK | 98 | 98% | Applications: Metabolomics, Proteomics, Biomolecular NMR, Clinical MS |

| Eurisotop | DL-HISTIDINE (ALPHA-15N, 98%+) | NLM-10595-PK | 98%+ | 98% | - |

| Alfa Chemistry | DL-Histidine-Alpha-15N | APS001563 | - | - | In Stock, 24h Delivery |

| MedchemExpress | DL-Histidine-¹⁵N | HY-W010209-¹⁵N | - | - | Used as a tracer and internal standard for quantitative analysis. |

Core Applications in Research and Drug Development

The primary application of high-purity DL-Histidine-¹⁵N lies in its use as a tracer in metabolic studies and for the structural and functional characterization of proteins and other biomolecules via NMR spectroscopy.[1] The ¹⁵N nucleus possesses a nuclear spin of ½, making it NMR-active. By selectively incorporating ¹⁵N-labeled histidine into a protein, researchers can overcome spectral overlap and obtain detailed information at the atomic level.

Key applications include:

-

Protein Structure Determination: ¹⁵N-labeling is fundamental for a suite of NMR experiments, such as the 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, which provides a unique signal for each N-H bond in a protein, effectively creating a "fingerprint" of the protein's folded state.[2]

-

Protein Dynamics and Folding Studies: NMR experiments on ¹⁵N-labeled proteins can probe molecular motions over a wide range of timescales, providing insights into protein flexibility, conformational changes, and folding pathways.

-

Ligand Binding and Drug Discovery: Observing changes in the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein upon the addition of a small molecule or drug candidate can identify binding sites and characterize the interaction.

-

Metabolic Flux Analysis: In metabolic studies, DL-Histidine-¹⁵N can be used as a tracer to follow the metabolic fate of histidine and quantify fluxes through various biochemical pathways.[3]

-

Mass Spectrometry: ¹⁵N-labeled compounds serve as internal standards in quantitative mass spectrometry-based proteomics and metabolomics, enabling precise and accurate quantification of their unlabeled counterparts in complex biological samples.[4]

Experimental Protocol: 2D ¹H-¹⁵N HSQC NMR of a ¹⁵N-Labeled Protein

This section provides a detailed methodology for a standard 2D ¹H-¹⁵N HSQC experiment, a cornerstone technique in protein NMR.

1. Sample Preparation

-

Expression and Purification of ¹⁵N-Labeled Protein:

-

Express the protein of interest in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl. This ensures uniform incorporation of the ¹⁵N isotope.

-

If selective labeling of histidine residues is desired, express the protein in a medium containing a mixture of unlabeled amino acids and ¹⁵N-labeled histidine.

-

Purify the ¹⁵N-labeled protein to >95% purity using standard chromatography techniques.

-

-

NMR Sample Preparation:

-

Exchange the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0). The buffer should have a pH that is optimal for protein stability and solubility.

-

The final protein concentration should typically be in the range of 0.1 to 1 mM.

-

Add 5-10% D₂O to the sample to provide a lock signal for the NMR spectrometer.

-

Transfer the final sample (typically 500-600 µL) into a high-quality NMR tube.

-

2. NMR Data Acquisition

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

-

Tune and match the probe for both ¹H and ¹⁵N frequencies.

-

Lock onto the D₂O signal and shim the magnetic field to achieve high homogeneity.

-

-

¹H-¹⁵N HSQC Experiment Parameters (Example for a 600 MHz spectrometer):

-

Pulse Sequence: A standard gradient-enhanced sensitivity-improved HSQC pulse sequence (e.g., hsqcetf3gpsi).

-

Spectral Widths:

-

¹H dimension (F2): 12-16 ppm (centered around the water resonance at ~4.7 ppm).

-

¹⁵N dimension (F1): 30-35 ppm (centered around 118-120 ppm).

-

-

Number of Points:

-

¹H dimension (F2): 2048 complex points.

-

¹⁵N dimension (F1): 256-512 complex points (increments).

-

-

Number of Scans: 8-64 scans per increment, depending on the sample concentration and desired signal-to-noise ratio.

-

Recycle Delay: 1.0-1.5 seconds.

-

Temperature: 298 K (25 °C), or the optimal temperature for protein stability.

-

3. NMR Data Processing and Analysis

-

Data Processing Software: Use software such as TopSpin, NMRPipe, or CCPNmr Analysis.

-

Processing Steps:

-

Fourier Transformation: Apply Fourier transformation in both the direct (¹H) and indirect (¹⁵N) dimensions.

-

Phasing: Manually or automatically phase the spectrum in both dimensions to obtain pure absorption lineshapes.

-

Baseline Correction: Apply baseline correction to both dimensions to ensure a flat baseline.

-

Referencing: Reference the chemical shifts. The ¹H dimension is typically referenced to the water signal or an internal standard like DSS. The ¹⁵N dimension is referenced indirectly.

-

-

Data Analysis:

-

The processed 2D ¹H-¹⁵N HSQC spectrum will display a series of cross-peaks, with each peak corresponding to a specific N-H bond in the protein.

-

The dispersion of the peaks in the ¹H dimension is an indicator of how well-folded the protein is.

-

The spectrum serves as a starting point for backbone resonance assignment, where each peak is assigned to a specific amino acid residue in the protein sequence.[5][6] This is typically achieved through a series of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) on a uniformly ¹³C, ¹⁵N-labeled sample.[7]

-

Visualizations

Caption: Experimental workflow for protein structure determination using ¹⁵N-labeled Histidine and NMR spectroscopy.

Caption: Simplified metabolic pathways of Histidine.

High-purity DL-Histidine-¹⁵N is an indispensable tool in modern biochemical and pharmaceutical research. Its use in NMR spectroscopy and mass spectrometry provides unparalleled insights into the structure, dynamics, and function of proteins and other biomolecules, as well as the intricate workings of metabolic pathways. The methodologies outlined in this guide provide a starting point for researchers to leverage the power of stable isotope labeling in their own investigations. For optimal results, it is crucial to source high-quality labeled compounds from reputable suppliers and to meticulously optimize experimental conditions for the specific system under study.

References

- 1. Buy ᴅʟ-Histidine-a-¹⁵N 98 atom ¹⁵N Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 2. protein-nmr.org.uk [protein-nmr.org.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-oriented methods for protein NMR data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to DL-Histidine-15N: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for DL-Histidine-15N, a stable isotope-labeled amino acid crucial for a variety of research applications. Detailed experimental protocols and an overview of its role in metabolic pathways and signaling are included to support its effective and safe use in the laboratory.

Physicochemical and Toxicological Profile

This compound is a non-radioactive, stable isotope-labeled form of the amino acid histidine. The incorporation of the nitrogen-15 (¹⁵N) isotope allows for its use as a tracer in metabolic research and as a standard in quantitative proteomics and other analytical applications without the hazards associated with radioactive isotopes.[1][2][]

Physicochemical Data

The following table summarizes the key physicochemical properties of DL-Histidine and its ¹⁵N-labeled counterpart.

| Property | Value | Reference |

| Chemical Formula | C₆H₉¹⁵N₃O₂ | [4] |

| Molecular Weight | ~158.13 g/mol | [4] |

| Appearance | White crystalline powder | [5] |

| Solubility | Soluble in water; slightly soluble in ethanol; insoluble in ether. | [5] |

| Melting Point | Decomposes at approximately 287 °C | [5] |

| pKa (imidazole side chain) | ~6.0 |

Toxicological Data

Toxicological data for this compound is not extensively available, as stable isotope-labeled compounds are generally considered to have similar toxicological profiles to their unlabeled counterparts. The data presented below is for unlabeled L- and DL-histidine.

| Metric | Value | Species | Reference |

| LD₅₀ (Oral) | > 15,000 mg/kg | Rat, Mouse | [5] |

| LD₅₀ (Intraperitoneal) | > 8,000 mg/kg | Rat | [5] |

| LD₅₀ (Intravenous) | > 2,000 mg/kg | Mouse | [5] |

| Carcinogenicity | Not found to be carcinogenic in F344 rats. | Rat | [6] |

A study on the toxicity of amino acids in rats determined the lethal dose 50 (LD₅₀) for both L-histidine and D-histidine to be 23 mmol/kg of body weight, with no significant difference observed between the two isomers.[7]

Safety and Handling Guidelines

The primary hazards associated with this compound are related to its physical form as a fine powder, which can be inhaled, and potential contamination if not handled properly. As with any chemical, good laboratory practices should always be followed.

Personal Protective Equipment (PPE) and Engineering Controls

-

Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a fume hood or a ventilated enclosure is recommended.

-

Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact with the powder.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: If significant dust is generated, a NIOSH-approved respirator should be used.

-

Body Protection: A lab coat should be worn to protect street clothing.

Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and moisture.[8] Room temperature storage is generally acceptable.[9]

-

Handling: Avoid creating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is a valuable tool in various experimental contexts, primarily in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of this compound